2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-1,10-phenanthroline
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Overview
Description
(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of an isopropyl group, a phenanthroline moiety, and a dihydrooxazole ring. The phenanthroline unit is particularly notable for its ability to form strong complexes with metal ions, making this compound of significant interest in coordination chemistry and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole typically involves multiple steps, starting with the preparation of the phenanthroline derivative. One common method involves the reaction of o-bromophenol with n-butyllithium, followed by nucleophilic addition to phenanthroline and subsequent oxidation to yield the ligand precursor . The final step involves the cyclization of the intermediate to form the dihydrooxazole ring under specific reaction conditions.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The phenanthroline moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can target the oxazole ring or the phenanthroline unit.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenanthroline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of the phenanthroline unit may yield phenanthroline N-oxide derivatives, while reduction of the oxazole ring could produce dihydrooxazole derivatives with altered functional groups.
Scientific Research Applications
(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole has a wide range of scientific research applications:
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the design of metal-based drugs.
Mechanism of Action
The mechanism of action of (S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole primarily involves its ability to chelate metal ions. The phenanthroline moiety forms strong complexes with metal ions, which can influence various biochemical pathways. These metal complexes can act as catalysts in chemical reactions or as inhibitors of metalloenzymes, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A simpler analog that lacks the isopropyl and dihydrooxazole groups but shares the phenanthroline core.
2,2’-Bipyridine: Another bidentate ligand similar to phenanthroline but with a different nitrogen arrangement.
Ferroin: A well-known complex of 1,10-phenanthroline with iron, used as a redox indicator.
Uniqueness
(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole is unique due to its combination of structural elements, which confer specific chemical properties and reactivity. The presence of the isopropyl group and the dihydrooxazole ring differentiates it from simpler phenanthroline derivatives, providing additional sites for chemical modification and enhancing its versatility in scientific research applications.
Properties
Molecular Formula |
C18H17N3O |
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Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-(1,10-phenanthrolin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H17N3O/c1-11(2)15-10-22-18(21-15)14-8-7-13-6-5-12-4-3-9-19-16(12)17(13)20-14/h3-9,11,15H,10H2,1-2H3 |
InChI Key |
KFZSXYJHEURXNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |
Origin of Product |
United States |
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